

mCherry in Super-Resolution Microscopy: A Comparative Guide

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Compound of Interest

Compound Name: mCMY416

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mCherry, a widely used red fluorescent protein, has emerged as a versatile tool for super-resolution microscopy, offering researchers the ability to visualize cellular structures with nanoscale resolution. While not initially designed for such applications, specific experimental conditions and the development of photoactivatable variants have unlocked its potential in techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). This guide provides a comprehensive comparison of mCherry's performance with other common fluorescent probes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal fluorophore for their super-resolution imaging needs.

Performance of mCherry in Super-Resolution Microscopy

Standard mCherry can be used for single-molecule localization microscopy (SMLM) by inducing a light-induced dark state. This is typically achieved by imaging in the presence of a thiol-containing compound, such as β -mercaptoethanol (β ME), in the imaging buffer^{[1][2]}. Under these conditions, mCherry can be driven into a long-lived dark state from which it can spontaneously or be photo-induced to return to a fluorescent state, enabling the temporal separation of individual molecules. This "blinking" behavior is the fundamental principle behind

SMLM techniques. Studies have demonstrated the ability to achieve a resolution of below 40 nm using this approach with mCherry[1].

For more controlled photo-switching, a photoactivatable variant, PAmCherry1, has been developed[3][4]. PAmCherry1 is initially in a non-fluorescent state and can be "activated" to a red fluorescent state upon irradiation with violet light (around 405 nm)[3][5]. This property makes it an excellent candidate for PALM, allowing for the stochastic activation and subsequent localization of single molecules. PAmCherry1 has been shown to offer good photostability, faster maturation, and high photoactivation contrast compared to other red photoactivatable proteins[3][4].

Comparison with Alternative Fluorophores

While mCherry and its variants are valuable tools, a range of other fluorescent proteins and organic dyes are also widely used in super-resolution microscopy. The choice of fluorophore depends on the specific experimental requirements, including the desired wavelength, brightness, photostability, and the super-resolution technique being employed.

Property	mCherry (for dSTORM)	PAmCherry 1 (for PALM)	mScarlet	PA-GFP (for PALM)	Alexa Fluor 647 (for dSTORM)
Excitation Max (nm)	587	564 (post-activation)	569	504 (post-activation)	650
Emission Max (nm)	610	595 (post-activation)	594	517 (post-activation)	665
Quantum Yield	0.22 - 0.23[6][7][8]	~0.13 (post-activation)	0.70[6]	0.79 (post-activation)	0.33
Extinction Coefficient (M ⁻¹ cm ⁻¹)	72,000 - 97,000[8][9]	41,000 (post-activation)	100,000[6]	37,000 (post-activation)	270,000
Brightness	~15.8 - 22.3	~5.3	70.0	~29.2	89.1
Photostability	Moderate[9]	Good[3]	High[6]	Good	High[10]
Achievable Resolution (nm)	< 40[1]	≤ 25[3][4]	~20-30	~20-30	~20[10]
Key Advantages	Readily available in many existing fusion constructs.	High contrast, good for two-color PALM.	Very bright, high quantum yield.	Well-characterized, good for two-color PALM with red FPs.	Very bright and photostable organic dye.
Key Disadvantages	Requires specific buffer conditions for blinking, lower photon budget.	Lower brightness compared to some alternatives.	Requires antibody labeling or other conjugation methods.		

Experimental Protocols

dSTORM Imaging with mCherry

This protocol is adapted from methodologies that induce blinking of mCherry for dSTORM imaging.

1. Sample Preparation:

- Prepare cells expressing the mCherry fusion protein of interest on high-precision coverslips.
- Fix and permeabilize the cells using standard protocols appropriate for the target structure.

2. Imaging Buffer Preparation (Glox Buffer with β ME):

- Prepare a base buffer of 50 mM Tris-HCl (pH 8.0) and 10 mM NaCl.
- Add an oxygen scavenging system: 0.5 mg/mL glucose oxidase, 40 μ g/mL catalase, and 10% (w/v) glucose.
- Immediately before imaging, add 100 mM β -mercaptoethylamine (MEA) or 143 mM β -mercaptoethanol (β ME) to the buffer to induce mCherry blinking[1].

3. Imaging and Data Acquisition:

- Mount the coverslip on a super-resolution microscope equipped for TIRF or highly inclined illumination.
- Use a 561 nm laser for excitation and a \sim 600 nm emission filter.
- Illuminate the sample with high laser power to drive most mCherry molecules into a dark state.
- Acquire a time series of thousands of images (typically at 30-100 Hz) to capture the stochastic reactivation and fluorescence of individual mCherry molecules.
- Use a low-power 405 nm laser to aid in the recovery of molecules from the dark state if needed.

PALM Imaging with PAmCherry1

This protocol outlines the general steps for PALM imaging using the photoactivatable mCherry variant, PAmCherry1.

1. Sample Preparation:

- Transfect cells with a plasmid encoding the PAmCherry1 fusion protein.
- Plate the cells on high-precision coverslips and culture for 24-48 hours.
- Fix the cells as required for the experiment.

2. Imaging:

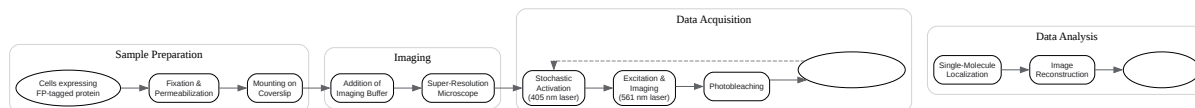
- Mount the sample on a PALM-capable microscope.
- Use a 405 nm laser for photoactivation and a 561 nm laser for excitation.
- Use an appropriate emission filter centered around 595 nm.

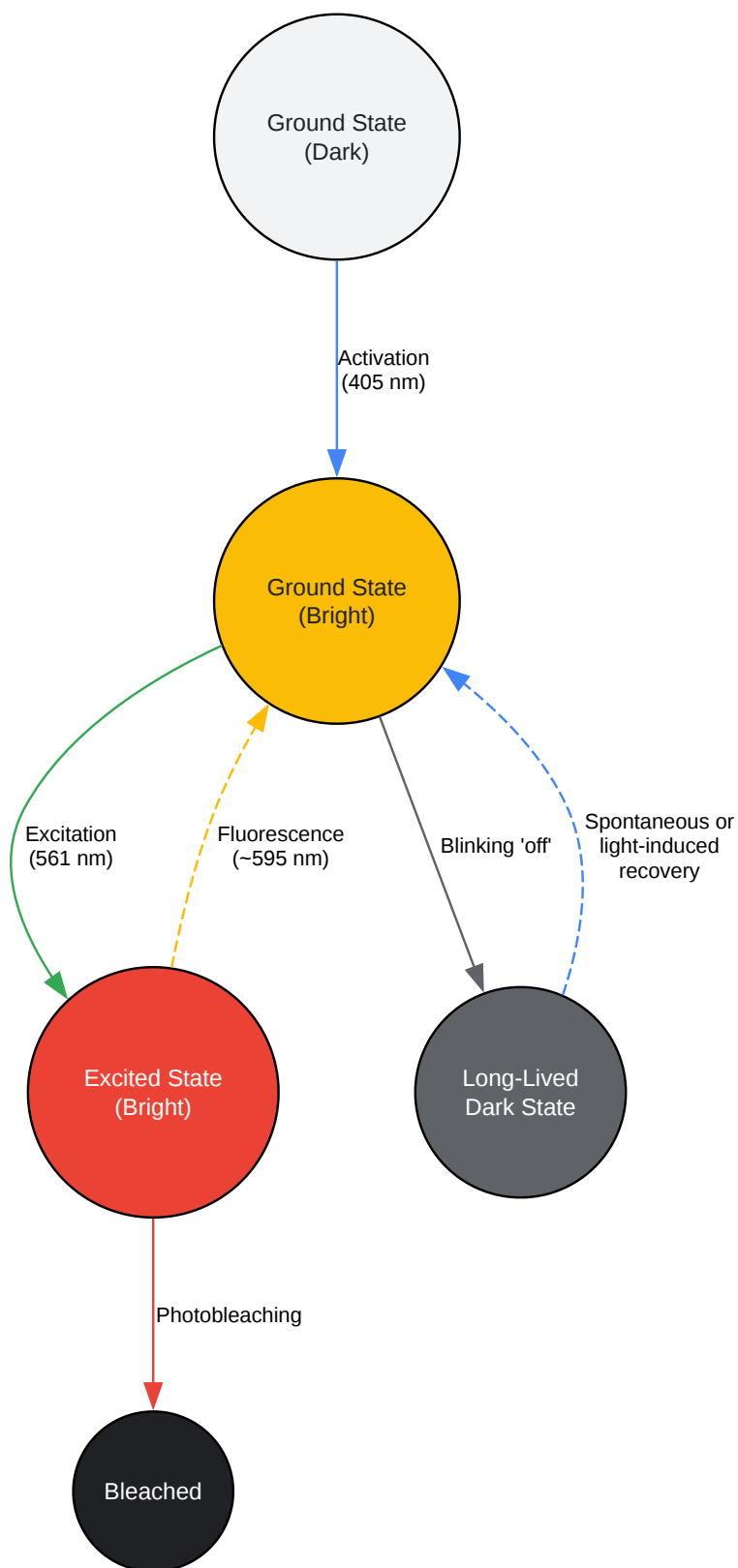
3. Data Acquisition:

- Begin with a low-power 405 nm activation laser pulse to sparsely activate a subset of PAmCherry1 molecules.
- Image the activated molecules using the 561 nm excitation laser until they photobleach.
- Repeat the activation and imaging cycle for thousands of frames to build up a high-density map of single-molecule localizations.
- The intensity of the 405 nm laser can be gradually increased throughout the acquisition to maintain a relatively constant number of activated molecules per frame.

Visualizing the Process

To better understand the experimental workflow and the underlying principles of single-molecule localization microscopy, the following diagrams illustrate a typical experimental setup and the photophysical transitions of the fluorescent proteins.





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